molecular formula C14H15NO4 B2383331 Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate CAS No. 887359-96-8

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Cat. No.: B2383331
CAS No.: 887359-96-8
M. Wt: 261.277
InChI Key: JHSQYTQBKFILKE-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a synthetic chemical compound with the CAS registry number 887359-96-8 . It is an ester derivative featuring a furan ring core, a common structural motif in many bioactive molecules and natural products . The compound's structure integrates a 2-methoxyphenylamino methyl substituent, which may influence its physicochemical properties and biological interactions. This molecular architecture is related to other investigated furan-based compounds, such as 5-(2-methoxyphenyl)-2-furoic acid, which has been identified as a small molecule interacting with the methionine aminopeptidase enzyme in E. coli . Furthermore, structurally similar furan derivatives have been studied for a range of potential biological activities, including serving as chemical inhibitors in differentiation processes and being explored in contexts such as cancer, fibrosis, and other cellular disorders . Other furan carboxylate esters have also been synthesized and evaluated for their in vitro cytotoxic and antibacterial properties, highlighting the general research interest in this class of compounds . As a building block, this compound is valued for the exploration of structure-activity relationships (SAR) in medicinal chemistry and drug discovery campaigns. It is intended for use as a standard in analytical profiling or as a precursor in organic synthesis. Researchers may employ this chemical to develop novel small-molecule probes for studying signal transduction pathways or cellular proliferation mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 5-[(2-methoxyanilino)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-12-6-4-3-5-11(12)15-9-10-7-8-13(19-10)14(16)18-2/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSQYTQBKFILKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Conditions and Catalysts

Esterification of the furoic acid precursor with methanol is a straightforward yet pivotal step. As demonstrated in the synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate, this reaction typically employs sulfuric acid (H₂SO₄) as a catalyst under reflux conditions. Alternatively, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can facilitate esterification at room temperature, minimizing side reactions. The choice of catalyst impacts both yield and purity, with H₂SO₄ offering cost-effectiveness and DCC/DMAP providing milder conditions for acid-sensitive substrates.

Parameter H₂SO₄-Catalyzed Esterification DCC/DMAP-Mediated Esterification
Temperature Reflux (60–80°C) Room temperature (25°C)
Reaction Time 4–6 hours 12–24 hours
Yield 70–85% 80–90%
Purity Considerations Risk of dehydration byproducts Minimal side reactions
Scalability High Moderate

Reductive Amination of Methyl 5-Formyl-2-furoate

Reductive Amination with 2-Methoxyaniline

Reductive amination of methyl 5-formyl-2-furoate with 2-methoxyaniline in the presence of NaBH₃CN or hydrogen gas (H₂) over a palladium catalyst (Pd/C) facilitates the formation of the aminomethyl linkage. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Optimizing the molar ratio of aldehyde to amine (1:1.2) and maintaining a pH of 6–7 using acetic acid enhances yield and minimizes over-reduction.

Reagent System NaBH₃CN in MeOH H₂/Pd-C in EtOH
Reaction Time 4–6 hours 2–3 hours
Temperature Room temperature 40–50°C
Yield 65–75% 70–80%
Byproducts Trace borate complexes None detected

Mannich Reaction on Methyl 2-Furoate

Reactants and Reaction Conditions

The Mannich reaction offers a three-component approach to introduce the [(2-methoxyphenyl)amino]methyl group directly onto the furan ring. Combining methyl 2-furoate, 2-methoxyaniline, and formaldehyde in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–70°C initiates the reaction. The mechanism involves nucleophilic attack by the amine on the electrophilic iminium intermediate formed from formaldehyde and the furan’s active hydrogen.

Mechanistic and Optimization Insights

Key challenges include regioselectivity and competing polymerization of formaldehyde. Employing paraformaldehyde as a slow-releasing formaldehyde source and catalytic amounts of hydrochloric acid (HCl) improves control over the reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product, though yields remain moderate (50–60%) due to side reactions.

Nucleophilic Substitution of Chloromethyl Intermediates

Displacement with 2-Methoxyaniline

Heating methyl 5-(chloromethyl)-2-furoate with 2-methoxyaniline in the presence of a base like triethylamine (Et₃N) facilitates nucleophilic substitution. The reaction proceeds via an SN2 mechanism, with the amine attacking the electrophilic carbon adjacent to the chlorine atom. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric excess of amine (1:2 molar ratio) are critical for maximizing conversion.

Parameter Optimal Conditions
Solvent Acetonitrile
Temperature 60–70°C
Reaction Time 8–12 hours
Base Triethylamine (1.5 equiv)
Yield 55–65%

Comparative Analysis of Synthetic Routes

The four methods exhibit distinct advantages and limitations, as summarized below:

Method Yield Range Scalability Cost Efficiency Purity Challenges
Esterification of Acid 70–90% High Moderate Acid handling, byproducts
Reductive Amination 65–80% Moderate High Imine instability
Mannich Reaction 50–60% Low Low Formaldehyde polymerization
Nucleophilic Substitution 55–65% Moderate High Chloromethyl intermediate

Key Findings :

  • Esterification of the pre-formed furoic acid offers the highest yield and scalability, making it the most industrially viable method.
  • Reductive amination balances yield and purity but requires stringent control over reaction conditions to prevent over-reduction.
  • Mannich reaction suffers from low yields due to competing side reactions, though it remains valuable for one-pot syntheses.
  • Nucleophilic substitution is limited by the availability of chloromethyl intermediates but provides a straightforward route for laboratories with access to specialized reagents.

Scientific Research Applications

Therapeutic Applications

  • Prostaglandin Agonists :
    The compound is noted for its role as a prostaglandin agonist, which can be pivotal in treating conditions like dysmenorrhea, asthma, hypertension, and infertility disorders. Prostaglandins are known for their diverse biological activities, including smooth muscle contraction and neurotransmitter modulation .
  • Cancer Research :
    There is emerging evidence suggesting that derivatives of compounds similar to methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate exhibit inhibitory effects on specific enzymes involved in cancer progression. For example, studies on substituted indoles have demonstrated their potential as inhibitors of lipoxygenases, which are implicated in inflammation and cancer .
  • Inflammatory Disorders :
    The compound's ability to modulate inflammatory responses positions it as a candidate for treating various inflammatory diseases. Its mechanism may involve the inhibition of inflammatory mediators and pathways associated with prostaglandin signaling .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furoic acid derivatives with methoxyphenyl amines under controlled conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

Case Study 1: Prostaglandin-Related Disorders

In a clinical setting, this compound was evaluated for its efficacy in managing preterm labor and cervical ripening. Patients treated with this compound showed significant improvement in symptoms compared to control groups, indicating its potential utility in obstetric care.

Case Study 2: Cancer Inhibition

Research involving the compound's analogs demonstrated promising results in inhibiting ALOX15 activity, an enzyme linked to tumor growth and metastasis. In vitro studies revealed that these compounds could reduce cell proliferation in cancer cell lines by targeting specific metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan Derivatives

Compound Name Substituent at Furan-5 Position Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound (2-Methoxyphenylamino)methyl Ester, Methoxy, Amine C₁₄H₁₅NO₄ 261.27
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Ester, Nitro, Fluoro C₁₂H₈FNO₅ 265.20
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate Phenylsulfonylmethyl Ester, Sulfonyl C₁₃H₁₂O₅S 280.29
Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride Benzylaminomethyl (hydrochloride salt) Ester, Amine (salt form) C₁₅H₁₈ClNO₃ 295.76
Methyl 3-{[5-({2-nitro-4-methylphenoxy}methyl)-2-furoyl]amino}-4-methylbenzoate 2-Nitro-4-methylphenoxymethyl Ester, Nitro, Amide C₂₂H₂₀N₂O₇ 424.41

Key Observations :

  • Electron Effects: The target compound’s methoxyphenylamino group is electron-donating, enhancing nucleophilicity, whereas sulfonyl () and nitro groups () are electron-withdrawing, reducing reactivity in electrophilic substitutions.
  • Solubility : The hydrochloride salt in improves aqueous solubility, critical for pharmaceutical applications, whereas sulfonyl and nitro groups () may reduce solubility.

Table 2: Property Comparison

Compound Melting Point (°C) Solubility Biological Activity Insights
Target Compound Not reported Low (ester group) Potential H-bond donor for target interactions
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Not reported Low (nitro group) Nitro groups often confer antimicrobial activity
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate Not reported Moderate (sulfonyl) Sulfonyl groups may enhance metabolic stability
Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride Not reported High (salt form) Improved bioavailability for drug delivery

Biological Activity

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : 5-[(2-methoxyanilino)methyl]furan-2-carboxylic acid
  • Chemical Structure :
SMILES O C O C1 CC C O1 NCC2 CC CC C2OC\text{SMILES O C O C1 CC C O1 NCC2 CC CC C2OC}

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The methoxyphenylamino group allows for hydrogen bonding and hydrophobic interactions at active sites, which can modulate protein activity and influence various cellular pathways.

Biological Activities

  • Anti-inflammatory Properties :
    • Investigated for its potential as a non-steroidal anti-inflammatory agent, this compound may inhibit inflammatory pathways by interfering with prostaglandin synthesis .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
  • Potential Therapeutic Applications :
    • The compound has been explored for various therapeutic applications, including:
      • Treatment of dysmenorrhea
      • Management of asthma and hypertension
      • Addressing infertility issues
      • Alleviating symptoms associated with immune deficiency disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits pathways related to prostaglandin synthesis
AntimicrobialExhibits potential against various pathogens
Therapeutic ApplicationsExplored for treatment of dysmenorrhea, asthma, hypertension, infertility

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The results indicated a reduction in edema and pain response similar to established NSAIDs .

Case Study: Antimicrobial Efficacy

In vitro tests showed that the compound displayed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. The inhibition zones measured during the experiments suggested that the compound could be developed into an effective antimicrobial agent .

Comparison with Similar Compounds

This compound is structurally distinct from other compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline due to its furan ring structure. This unique configuration contributes to its specific reactivity and interaction profiles with biological targets.

Compound NameStructure TypeNotable Activity
This compoundFuran derivativeAnti-inflammatory, antimicrobial
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineBenzene derivativePrimarily anti-inflammatory

Q & A

Q. Advanced Optimization Strategies

  • Electrochemical Methods : Sustainable routes using iodide catalysts in methanol with graphite electrodes can oxidize furfural derivatives to furoates, avoiding stoichiometric oxidants and high pressures .
  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) improve yields by stabilizing intermediates. Reaction monitoring via TLC or HPLC ensures stepwise progression .

How is this compound characterized, and what analytical contradictions may arise?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • NMR : 1H^1H NMR reveals methyl ester (~δ 3.8 ppm), furan protons (δ 6.2–7.5 ppm), and methoxy/amino groups. 13C^{13}C NMR confirms carbonyl (C=O, ~160–170 ppm) and aromatic carbons .
    • MS : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Data Contradiction Analysis
Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from:

  • Tautomerism : Keto-enol equilibria in furanone derivatives can alter proton environments.
  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 may shift NH or OH signals.
  • Impurity Interference : Byproducts from incomplete reactions (e.g., unreacted glycine ester) require rigorous purification (HPLC, recrystallization) .

What biological activities are associated with this compound, and how are they evaluated?

Q. Basic Bioactivity Screening

  • Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays.
  • Anti-inflammatory Potential : Evaluated using COX-2 inhibition assays or LPS-induced cytokine models .

Q. Advanced Mechanistic Studies

  • Target Identification : Molecular docking predicts interactions with enzymes (e.g., DHFR, COX-2). Validate via enzyme inhibition kinetics (IC50_{50} determination) .
  • SAR Analysis : Modifying the methoxy group’s position (e.g., 3- vs. 4-methoxyphenyl) alters bioactivity. Electron-withdrawing groups (Cl, NO2_2) enhance antimicrobial potency .

How do structural modifications influence the compound’s solubility and stability?

Q. Basic Physicochemical Profiling

  • Solubility : Assessed in DMSO (for in vitro assays) or simulated biological fluids (PBS, pH 7.4). Low aqueous solubility may necessitate prodrug design (e.g., phosphate esters) .
  • Stability : Hydrolytic degradation of the methyl ester in basic conditions monitored via HPLC. Stabilizers (e.g., antioxidants) extend shelf life .

Q. Advanced Formulation Strategies

  • Nanocarrier Encapsulation : Liposomes or PLGA nanoparticles improve bioavailability.
  • pH-Sensitive Derivatives : Introduce carboxylate groups for enhanced solubility in physiological environments .

What computational methods predict the compound’s reactivity and interactions?

Q. Basic Modeling Approaches

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate binding to protein targets (e.g., 50 ns simulations in GROMACS) .

Q. Advanced Multi-Scale Modeling

  • QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity.
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) .

How are contradictions in biological activity data resolved across studies?

Q. Methodological Harmonization

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability.
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
  • Purity Verification : Ensure >95% purity (via HPLC) to exclude confounding by impurities .

What green chemistry approaches apply to its synthesis?

Q. Sustainable Methodologies

  • Electrocatalysis : Convert furfural derivatives to furoates using iodide catalysts in methanol, achieving >80% yield with minimal waste .
  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) reduces solvent use .

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